molecular formula C14H18O4 B140746 Diethyl 2,2'-(1,4-phenylene)diacetate CAS No. 36076-26-3

Diethyl 2,2'-(1,4-phenylene)diacetate

Cat. No. B140746
CAS RN: 36076-26-3
M. Wt: 250.29 g/mol
InChI Key: JRSOAUOHTHOAOP-UHFFFAOYSA-N
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Description

Diethyl 2,2'-(1,4-phenylene)diacetate is a chemical compound that has been the subject of various research studies due to its potential applications in the synthesis of polyamines and other organic compounds. The compound is characterized by the presence of ethoxycarbonyl groups adjacent to nitrogen atoms in its structure, which imparts solubility and influences its physical properties, such as glass transition temperatures .

Synthesis Analysis

The synthesis of diethyl 2,2'-(1,4-phenylene)diacetate derivatives has been achieved through different methods. One approach involves the Ru-catalyzed polycondensation of diethyl 1,4-phenylenebis(diazoacetate) with dianilines, which proceeds at relatively low temperatures and yields well-defined aromatic polyamines . Another method includes the Japp–Klingemann reaction, which has been used to synthesize diethyl 2,2'-[biphenyl-4,4'-diyldihydrazin-2-yl-1-ylidene]bis(chloroacetate) in high yield, with the structure fully characterized by various spectroscopic techniques . Additionally, a one-pot synthesis involving a three-component condensation under Biginelli reaction conditions has been proposed for related compounds .

Molecular Structure Analysis

The molecular structure of diethyl 2,2'-(1,4-phenylene)diacetate and its derivatives has been extensively studied using computational methods such as Hartree–Fock and density functional theory (DFT). These studies provide insights into the electronic and spectral properties of the compound . Furthermore, the molecular structure of related compounds, such as diethyl phenylenebis(methylene) dicarbamates, has been investigated using DFT and confirmed through FTIR spectroscopy .

Chemical Reactions Analysis

The chemical reactivity of diethyl 2,2'-(1,4-phenylene)diacetate derivatives has been explored in various reactions. For instance, the interaction of diethyl 4,4'-(1,4-phenylene)bis[6-(chloromethyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates] with primary amines leads to bis-heterocyclization, forming bis(pyrrolo[3,4-d]pyrimidine-2,5-diones) . Additionally, the molecular recognition study of diethyl phenylenebis(methylene) dicarbamates with benzenediols via FTIR spectroscopy suggests the formation of complexes, indicating the compound's ability to participate in molecular interactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of diethyl 2,2'-(1,4-phenylene)diacetate derivatives are influenced by the structure of the compound. The presence of ethoxycarbonyl groups adjacent to nitrogen atoms affects the solubility and glass transition temperatures of the resulting polyamines, which can vary depending on the linker structure in the polymer chain . Spectroscopic techniques such as UV, IR, and NMR have been used to characterize the compound and its derivatives, providing detailed information about their physical and chemical properties .

Scientific Research Applications

  • Synthesis and Structural Analysis :

    • The compound is used in the synthesis of pyrrole derivatives, displaying different tautomeric forms. Its structural characterization, including X-ray structures, reveals its tautomeric nature, important in chemical synthesis (Li, Larsen, & Brooker, 2003).
  • Spectroscopy and Modeling :

    • Diethyl 2,2'-[(1,1'-biphenyl)-4,4'-diylbis(azanediyl)]diacetate, a related compound, has been studied for its UV, IR, and NMR spectral properties. Computational modeling supplements the understanding of its spectroscopic characteristics (Almodarresiyeh et al., 2014).
  • Antimicrobial Activity :

    • A trithiocarbonate derivative of the compound demonstrates promising broad-spectrum antimicrobial activity. This suggests potential applications in antimicrobial research and drug development (Mabkhot et al., 2019).
  • Crystal Structure of Derivatives :

    • Investigation of crystal structures of derivatives like 2,5-diazido-1,4-phenylene diacetate provides insights into their molecular arrangement and potential applications in materials science (Glöcklhofer et al., 2014).
  • Catalytic and Polymerization Applications :

    • The compound's derivatives are used in synthesizing tricyclic azine derivatives with significant antibacterial properties, indicating their utility in medicinal chemistry (Elassar, Alsughayer, & Sagheer, 2013).
    • Its role in the synthesis of poly(phenylacetylene)s with chiral amine-induced helicity demonstrates its application in polymer science, particularly in creating polymers with unique optical properties (Onouchi et al., 2004).
  • Electrochemical and Surface Properties :

    • Schiff base derivatives of Diethyl 2,2'-(1,4-phenylene)diacetate have been studied for their corrosion inhibition properties on mild steel, indicating their potential as protective agents in industrial applications (Singh & Quraishi, 2016).

Safety And Hazards

The safety information for “Diethyl 2,2’-(1,4-phenylene)diacetate” indicates that it is classified under the GHS07 category . The hazard statements include H302-H315-H319-H335, and the precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338 .

properties

IUPAC Name

ethyl 2-[4-(2-ethoxy-2-oxoethyl)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O4/c1-3-17-13(15)9-11-5-7-12(8-6-11)10-14(16)18-4-2/h5-8H,3-4,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRSOAUOHTHOAOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC=C(C=C1)CC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70300882
Record name Diethyl 2,2'-(1,4-phenylene)diacetate
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Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 2,2'-(1,4-phenylene)diacetate

CAS RN

36076-26-3
Record name 1,4-Diethyl 1,4-benzenediacetate
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Record name NSC 139681
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Record name 36076-26-3
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Record name Diethyl 2,2'-(1,4-phenylene)diacetate
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Synthesis routes and methods

Procedure details

2,2′-(1,4-phenylene)diacetic acid (10.0 g, 51 mmol) was dissolved in ethanol (100 ml) and the solution treated dropwise with catalytic acetyl chloride (2.5 ml). The reaction mixture was stirred at reflux for 18 hours before being allowed to cool and concentrated in vacuo. The residue was taken up in ethyl acetate (100 ml) and extracted with sodium bicarbonate solution (3×50 ml) and brine (3×50 ml). The organic phase was then dried (magnesium sulphate) and concentrated in vacuo. The residue was triturated with pentane to yield the title product, 11.8 g.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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